molecular formula C12H11NO3 B3050201 1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione CAS No. 24246-87-5

1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione

Cat. No.: B3050201
CAS No.: 24246-87-5
M. Wt: 217.22 g/mol
InChI Key: KVRVASVVKKAZBC-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione is a compound that can be used as a reference substance for drug impurities and reagents . It is part of the pyrrolidine family, a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring. This structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical and Chemical Properties Analysis

This compound is a solid substance with a melting point of 143-144°C . Its molecular weight is 217.22 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis of Amino Acids

    The related compound, 1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione, shows potential in the efficient one-pot synthesis of Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA), indicating that derivatives of pyrrolidine-2,5-dione may be useful in amino acid synthesis (Cal et al., 2012).

  • Derivative Synthesis

    The synthesis of pyrrolidine-2,4-diones (tetramic acids) and various derivatives demonstrates the versatility of the pyrrolidine-dione structure in creating a range of chemical compounds (Mulholland et al., 1972).

  • Crystal Structure Analysis

    The crystal structure of a derivative, 1-(7,8-Dimethyl-2-oxo-2H-chromen-4-ylmethyl)-pyrrolidine-2,5-dione, reveals insights into the planarity and rotational aspects of the pyrrolidine ring, crucial for understanding its chemical behavior (Marulasiddaiah et al., 2011).

Biological Applications

  • Antimicrobial Properties

    Novel azaimidoxy compounds derived from 1-hydroxypyrrolidine-2,5-dione have been synthesized and shown to possess antimicrobial activities, suggesting potential use in chemotherapeutic agents (Jain et al., 2006).

  • Metal Complexes and Biological Activity

    Complexes of 1-(phenyl(phenylamino)methyl)pyrrolidine-2,5-dione with metals like Cobalt, Nickel, Copper, and Zinc have been synthesized, indicating potential biological applications (Vendan et al., 2010).

  • Conversion to Maleimide for Drug Development

    The conversion of 3,4-Dihydroxypyrrolidine-2,5-Dione to Maleimide, important in organic synthesis and drug development, has been studied, showcasing the compound's relevance in medicinal chemistry (Yan et al., 2018).

  • Anticonvulsant Properties

    Derivatives of pyrrolidine-2,5-dione have been synthesized and evaluated for anticonvulsant properties, indicating potential applications in epilepsy treatment (Rybka et al., 2016).

Material Science and Engineering

  • Corrosion Inhibition in Carbon Steel

    Derivatives such as 1-phenyl-1H-pyrrole-2,5-dione have been studied as corrosion inhibitors for carbon steel, highlighting their potential use in industrial applications (Zarrouk et al., 2015).

  • Photoluminescent Polymers

    Pyrrolidine-dione derivatives have been incorporated into photoluminescent conjugated polymers, showing promise for electronic applications (Beyerlein & Tieke, 2000).

Safety and Hazards

The safety information available indicates that 1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione may cause skin and eye irritation, and may cause respiratory irritation . Protective glasses, protective clothing, masks, and gloves should be worn to avoid contact with the skin during handling .

Future Directions

The pyrrolidine ring, to which 1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione belongs, is a versatile scaffold for novel biologically active compounds. The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that this compound and similar compounds may have potential applications in drug discovery and development .

Properties

IUPAC Name

1-phenacylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-10(9-4-2-1-3-5-9)8-13-11(15)6-7-12(13)16/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRVASVVKKAZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352042
Record name 1-(2-oxo-2-phenylethyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24246-87-5
Record name 1-(2-oxo-2-phenylethyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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